

M3541: A Comparative Analysis of Crossreactivity with DNA-PK and mTOR

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ATM inhibitor **M3541** with other kinase inhibitors, focusing on its cross-reactivity with the key cellular kinases DNA-PK and mTOR. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide insights for drug development strategies.

Introduction to M3541 and its Target

M3541 is a potent and highly selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR)[1][2]. ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Due to its central role in maintaining genomic integrity, ATM is a significant target in oncology, and its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy.

Given the structural similarities within the phosphoinositide 3-kinase-related kinase (PIKK) family, to which ATM, DNA-PK, and mTOR belong, understanding the selectivity profile of an inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This guide examines the inhibitory activity of **M3541** against DNA-PK and mTOR in comparison to other well-characterized inhibitors.

Comparative Inhibitor Activity



The inhibitory potency of **M3541** and selected comparator compounds against their primary targets and their cross-reactivity with DNA-PK and mTOR are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.

Inhibitor	Primary Target(s)	ATM IC50 (nM)	DNA-PK IC50 (nM)	mTOR IC50 (nM)	Selectivity Profile
M3541	АТМ	0.25	~15	> 1000 (negligible inhibition)	Highly selective for ATM
AZD7648	DNA-PK	-	0.6	-	Selective DNA-PK inhibitor
Sapanisertib	mTOR	-	-	1	Selective mTOR inhibitor
CC-115	DNA-PK & mTOR	>30,000	13	21	Dual DNA- PK/mTOR inhibitor

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.

Analysis of M3541 Cross-reactivity

Experimental data demonstrates that **M3541** is a highly selective inhibitor of ATM. Its potency against DNA-PK is approximately 60-fold lower than against ATM. Furthermore, **M3541** shows negligible inhibition of mTOR, highlighting its specificity within the PIKK family. This high degree of selectivity makes **M3541** a valuable tool for specifically probing the function of ATM in cellular processes without significantly confounding effects from the inhibition of DNA-PK or mTOR.

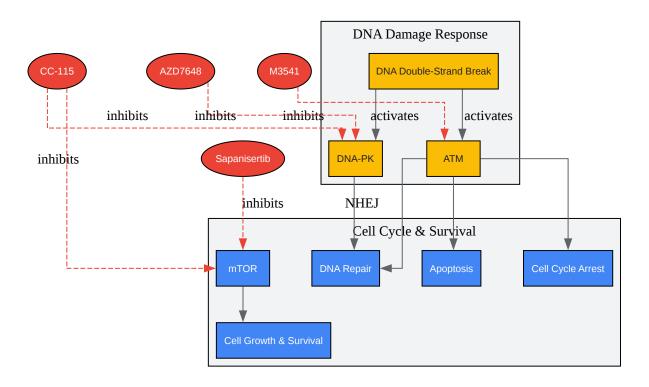
In contrast, compounds like CC-115 are designed as dual inhibitors, targeting both DNA-PK and mTOR with similar potencies. AZD7648 and Sapanisertib serve as examples of selective



inhibitors for DNA-PK and mTOR, respectively, providing useful controls for studies investigating the roles of these individual kinases.

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathways involving ATM, DNA-PK, and mTOR in the context of the DNA damage response.



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Caption: Simplified signaling pathways of ATM, DNA-PK, and mTOR in response to DNA damage and the points of inhibition for **M3541** and comparator compounds.

Experimental Protocols







The determination of kinase inhibitor IC50 values is typically performed using in vitro biochemical assays. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen® Kinase Assay, which is a common method for this purpose.

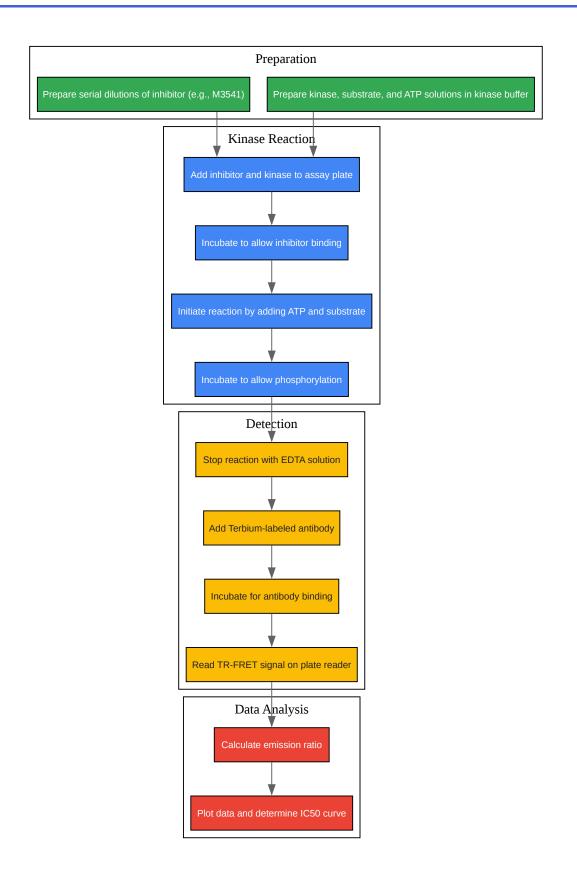
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase (IC50).

Materials:

- Recombinant kinase (e.g., ATM, DNA-PK, mTOR)
- Fluorescein-labeled substrate peptide
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test inhibitor (e.g., M3541) serially diluted in DMSO
- Stop solution (e.g., EDTA in TR-FRET dilution buffer)
- Terbium-labeled anti-phosphopeptide antibody
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Experimental Workflow Diagram:





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Caption: A generalized workflow for determining kinase inhibitor IC50 values using a TR-FRET-based assay.

Procedure:

- Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., **M3541**) in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
- · Reaction Setup:
 - \circ Add a small volume (e.g., 2.5 μ L) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the kinase solution (e.g., 5 μL) to all wells.
 - Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

Kinase Reaction:

- \circ Initiate the kinase reaction by adding a solution containing ATP and the fluorescein-labeled substrate (e.g., 2.5 μ L). The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
 The reaction time should be optimized to ensure the reaction is in the linear range.

Detection:

- Stop the reaction by adding a solution of EDTA in TR-FRET dilution buffer.
- Add the terbium-labeled anti-phosphopeptide antibody to the wells.
- Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

Data Acquisition:



- Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission/donor emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

M3541 is a highly potent and selective inhibitor of ATM kinase. Its cross-reactivity with DNA-PK is significantly lower than its activity against ATM, and it exhibits negligible inhibition of mTOR. This high selectivity makes **M3541** a precise chemical probe for studying ATM function. For researchers investigating the distinct roles of DNA-PK and mTOR, the use of more selective inhibitors such as AZD7648 and Sapanisertib, respectively, is recommended. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies of the DNA damage response and related signaling pathways.

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